molecular formula C19H17FN2O3S2 B2646203 (E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873811-04-2

(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No. B2646203
CAS RN: 873811-04-2
M. Wt: 404.47
InChI Key: YZQCVOALWZZNKN-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives is a topic of ongoing research. There are numerous methods available, and the best method would depend on the specific structure of the derivative .


Molecular Structure Analysis

Thiazole is a heterocyclic compound with a five-membered ring containing two hetero atoms. The specific structure of a thiazole derivative would depend on the substituents attached to the ring .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on their specific structure. Some common reactions include substitution, addition, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a thiazole derivative would depend on its specific structure. Some general properties of thiazole compounds include a high degree of aromaticity and the ability to form hydrogen bonds .

Scientific Research Applications

1. Pharmacokinetics and Metabolism Studies

  • SB-649868 Metabolism in Humans : A study on the metabolism of SB-649868, a compound structurally similar to the queried chemical, revealed insights into its metabolism and disposition in humans. The study found that elimination of drug-related material was primarily through feces, with significant metabolic transformation occurring via the oxidation of the benzofuran ring. Notably, the presence of more slowly cleared metabolites was suggested due to the longer apparent half-life of plasma radioactivity compared to that of unchanged SB-649868 (Renzulli et al., 2011).

2. Radiotracer Applications in Tumor Studies

  • 18F-ISO-1 in Tumor Imaging : Research on 18F-ISO-1, a cellular proliferative marker and another structurally similar compound, highlighted its utility in PET imaging for assessing tumor proliferation in various cancers. The study demonstrated a correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the compound's potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Safety And Hazards

The safety and hazards associated with a thiazole derivative would depend on its specific structure. Some thiazole compounds are used in FDA-approved drugs, suggesting that they can be safe under certain conditions .

Future Directions

Thiazole derivatives are a topic of ongoing research, and new applications are being discovered all the time. Future research will likely continue to explore the potential of these compounds in various areas of medicine .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-12-3-2-4-13(9-12)18(23)21-19-22(15-7-5-14(20)6-8-15)16-10-27(24,25)11-17(16)26-19/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCVOALWZZNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

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